molecular formula C19H21N3O5S B2859478 6-Acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 895442-49-6

6-Acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2859478
CAS No.: 895442-49-6
M. Wt: 403.45
InChI Key: ODYHWRWXWBYPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that likely belongs to the class of compounds known as pyridines . Pyridines are aromatic heterocyclic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as pyridopyrimidines are synthesized through various methods . For instance, one common method involves the condensation of aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization .

Scientific Research Applications

Antimicrobial Activity Research into the synthesis and evaluation of pyridothienopyrimidines and pyridothienotriazines has shown that certain derivatives exhibit significant antimicrobial activities. Abdel-rahman, Bakhite, and Al-Taifi (2002) investigated new pyridothienopyrimidines and pyridothienotriazines, demonstrating their potential in combating microbial infections. These compounds were tested in vitro for their antimicrobial efficacy, revealing promising results that could pave the way for new treatments against resistant bacterial strains Abdel-rahman, A., Bakhite, E. A., & Al-Taifi, E. A. (2002). Synthesis and Antimicrobial Activity of New Pyridothienopyrimidines and Pyridothienotriazines. Journal of The Chinese Chemical Society, 49, 223-231.

Anti-inflammatory Activity The potential for anti-inflammatory activity of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives has also been explored. Chiriapkin et al. (2021) modified the synthesis method for these compounds, showing that certain derivatives, particularly those containing a 2-hydroxyphenyl fragment, exhibit promising anti-inflammatory properties. This discovery indicates the relevance of these compounds in the development of new anti-inflammatory medications Chiriapkin, A., Kodonidi, I., Ivchenko, A., & Smirnova, L. (2021). Synthesis and Prognosis of Anti-inflammatory Activity of 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3h)-one. Bulletin of Science and Practice.

Enzyme Inhibitory Activity The exploration of enzyme inhibitory activities is another significant area of research for compounds related to 6-Acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. Nallangi et al. (2014) developed derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide that showed potent activity against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents. This research opens new avenues for treating tuberculosis and possibly other diseases caused by similar bacterial pathogens Nallangi, R., Samala, G., Sridevi, J., Yogeeswari, P., & Sriram, D. (2014). Development of antimycobacterial tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides: Molecular modification from known antimycobacterial lead. European Journal of Medicinal Chemistry, 76, 110-117.

Properties

IUPAC Name

6-acetyl-2-[(2,3-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-10(23)22-8-7-11-14(9-22)28-19(15(11)17(20)24)21-18(25)12-5-4-6-13(26-2)16(12)27-3/h4-6H,7-9H2,1-3H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYHWRWXWBYPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.